1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQDTFRKZRVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea typically involves the reaction of 4,6-dichloropyrimidine with phenylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA synthesis in microbial or cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Forchlorfenuron (FCF)
- Applications : Widely used to enhance fruit size in kiwifruit, grapes, and apples.
- Metabolism: Undergoes biochemical and photochemical cleavage in plants, producing 17 transformation products (TPs), including hydroxylated and glucosidated derivatives. Notably, some TPs exhibit higher toxicity than FCF itself .
- Structural Distinction : The 2-chloro-4-pyridyl group enhances its cytokinin activity compared to pyrimidine-based analogs.
This compound
- Inferred Activity : The dichloropyrimidine group may influence binding affinity to cytokinin receptors, though direct evidence is lacking. Pyrimidine rings are less common in plant growth regulators compared to pyridine-based FCF.
- Metabolism: No direct data provided, but chlorinated pyrimidines in related compounds (e.g., TCC) undergo sequential dechlorination to less toxic metabolites .
2PU-3 and Pyrazolopyridine Derivatives
- Pyrazolopyridine Ureas : The pyrazolopyridine scaffold (e.g., 6a in ) is associated with pharmaceutical applications, suggesting divergent uses from agricultural phenylureas.
Toxicological and Environmental Considerations
- FCF: Its TPs, such as 4-amino-2-chloropyridine and phenylurea, persist in the environment and may pose ecological risks .
- Triclocarban (TCC) Analogs : Detoxification via dechlorination (e.g., 3′Cl-TCC → DCC → NCC) highlights the environmental resilience of chlorinated urea compounds .
- This compound : The presence of two chlorine atoms on the pyrimidine ring may necessitate specific metabolic pathways for degradation, though further studies are needed.
Biological Activity
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with chlorine atoms and a phenylurea moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Antimalarial Activity
Recent studies have indicated that derivatives of phenylurea, including this compound, exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. In particular, a study reported an IC50 value of approximately 0.09 μM against the Pf 3D7 strain, demonstrating significant potency alongside a selectivity index (SI) of 54, indicating low cytotoxicity towards mammalian cells .
The mechanism by which this compound exerts its effects appears to involve inhibition of specific protein kinases within the Plasmodium species. Molecular docking studies suggest that the urea group forms hydrogen bonds with key residues in the ATP-binding site of target proteins, such as CDPK1 (Calcium-dependent protein kinase 1) . This interaction is crucial for disrupting the signaling pathways necessary for parasite survival.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that lipophilicity and specific functional group placements significantly influence biological activity. For instance, modifications to the phenyl or pyrimidine rings can enhance potency while maintaining selectivity against mammalian cells .
Case Study 1: Anticancer Properties
In addition to antimalarial effects, derivatives of this compound have been explored for their anticancer properties. A recent investigation into pyrimidine-based compounds demonstrated that modifications similar to those found in this compound could inhibit Aurora A kinase activity, leading to reduced levels of cMYC—a protein often overexpressed in cancers . This suggests potential applications in cancer therapeutics.
Case Study 2: Inhibition of Cholesterol Absorption
Another study highlighted the potential for urea derivatives to act as inhibitors of intestinal cholesterol absorption. Although not directly related to this compound, it emphasizes the versatility of urea-containing compounds in various therapeutic areas .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value | Selectivity Index | Target |
|---|---|---|---|
| Antimalarial | ~0.09 μM | 54 | Plasmodium falciparum |
| Anticancer (Aurora A) | TBD | TBD | Aurora A kinase |
| Cholesterol Absorption | TBD | TBD | Intestinal absorption |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea with high purity?
- Methodological Answer : Synthesis typically involves coupling 4,6-dichloropyrimidine with phenylurea precursors under nucleophilic aromatic substitution conditions. To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) . Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures can enhance purity. Structural validation using -NMR and HPLC (C18 column, acetonitrile/water mobile phase) is critical for confirming integrity .
Q. How can researchers characterize the structural integrity and stability of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions and detect impurities.
- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to assess purity and identify degradation products under stressed conditions (e.g., heat, light, acidic/basic environments).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring mass loss under controlled heating .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Screen solvents with varying polarity (e.g., DMSO, DMF, THF, chloroform) using a high-throughput solubility assay. Quantify solubility via UV-Vis spectroscopy at (~260 nm for pyrimidine derivatives). For low-solubility scenarios, consider co-solvency (e.g., ethanol-water mixtures) or micellar encapsulation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and energetics of substitution reactions. Pair this with cheminformatics tools to map reaction networks, identifying energetically favorable pathways. ICReDD’s integrated computational-experimental framework can prioritize synthetic routes by coupling reaction path searches with experimental validation .
Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity of this compound?
- Methodological Answer :
- Cross-Validation : Replicate computational models using multiple software packages (e.g., Gaussian, ORCA) to confirm theoretical results.
- In Situ Spectroscopy : Monitor reaction kinetics via FT-IR or Raman spectroscopy to detect intermediates not predicted computationally.
- Feedback Loops : Feed experimental data (e.g., activation energies) back into computational models to refine force fields or reaction coordinates .
Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS.
- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis experiments (pH 3–11) at 25–50°C, sampling at intervals for HPLC analysis.
- Microbial Degradation : Use soil slurry assays with GC-MS to identify microbial metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
